Spinosad 10 microg/mL in Acetonitrile

Descripción general

Descripción

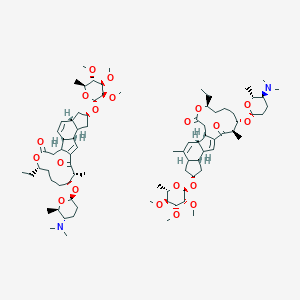

Spinosad 10 microg/mL in Acetonitrile is an insecticide derived from the fermentation of the bacterium Saccharopolyspora spinosa. It is a mixture of two main components, spinosyn A and spinosyn D, which belong to the spinosyn family of compounds. This compound is known for its effectiveness against a wide range of insect pests and is used in both agricultural and veterinary applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Spinosad 10 microg/mL in Acetonitrile is produced through the fermentation of Saccharopolyspora spinosa in a nutrient-rich medium. The fermentation process involves the use of corn solids, soybean flour, and cottonseed flour as substrates. After fermentation, the spinosyns are extracted and purified through a series of solvent extractions and recrystallizations .

Industrial Production Methods

Industrial production of spinosad involves large-scale fermentation in bioreactors, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient concentration, are carefully controlled to maximize the yield of spinosyns. The extracted spinosyns are then formulated into various commercial products .

Análisis De Reacciones Químicas

Types of Reactions

Spinosad 10 microg/mL in Acetonitrile undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Hydrolysis: this compound is susceptible to hydrolysis under acidic or basic conditions.

Photodegradation: This compound degrades when exposed to light.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Photodegradation: Exposure to UV light or sunlight.

Major Products Formed

The major products formed from these reactions include various spinosyn metabolites, which may have different levels of insecticidal activity compared to the parent compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Formulation

Spinosad is a mixture of spinosyn A and spinosyn D, with a molecular formula of for spinosyn A and for spinosyn D. The use of acetonitrile as a solvent is crucial due to its ability to dissolve organic compounds effectively, making it suitable for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) .

2.1. Residue Analysis in Environmental Samples

Spinosad's stability in acetonitrile allows for effective extraction and analysis in environmental studies. A study demonstrated that grassed buffers significantly reduced spinosad runoff in vineyards, with mean recoveries for spinosyns ranging from 86% to 97% when analyzed using LC-MS/MS after extraction with acetonitrile . This method is vital for assessing the environmental impact of spinosad applications.

| Spinosyn | Recovery (%) | Standard Deviation (%) |

|---|---|---|

| Spinosyn A | 92 | 9.8 |

| Spinosyn D | 86 | 13.3 |

| Spinosyn B | 95 | 16 |

| Spinosyn BoD | 97 | 3.3 |

2.2. Toxicological Studies

Research has shown that low doses of spinosad can lead to significant neurotoxic effects in model organisms, such as Drosophila larvae. In a study where larvae were exposed to spinosad concentrations including 10 µg/mL, results indicated mitochondrial dysfunction and increased reactive oxygen species (ROS) levels . This highlights the compound's utility in studying neurotoxicology and cellular stress responses.

3.1. Pest Control Efficacy

Spinosad is widely used in agriculture for controlling pests on crops such as maize, onions, and tomatoes. Its effectiveness at low concentrations allows for targeted pest management strategies that minimize environmental impact . Field trials have documented its efficacy against specific pests while demonstrating minimal harm to beneficial insects.

3.2. Integrated Pest Management

The formulation of spinosad at 10 µg/mL in acetonitrile can serve as a reference standard for developing integrated pest management (IPM) protocols. By understanding the compound's action mechanisms, researchers can optimize application rates to enhance efficacy while reducing potential ecological risks .

4.1. Neurodegeneration Research

A pivotal study investigated the chronic exposure of Drosophila to low doses of spinosad, including concentrations around 10 µg/mL, revealing significant neurodegenerative effects characterized by lysosomal expansion and altered lipid profiles . This research underscores the importance of investigating sub-lethal effects of pesticides on non-target organisms.

4.2. Efficacy Trials in Crop Protection

In trials assessing the effectiveness of spinosad against pests like the western flower thrips, results indicated that formulations containing spinosad significantly reduced pest populations while maintaining crop health . Such findings support its role in sustainable agriculture practices.

Mecanismo De Acción

Spinosad 10 microg/mL in Acetonitrile exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This leads to neuronal hyperexcitation, causing involuntary muscle contractions, tremors, paralysis, and eventually death. This compound’s unique mode of action makes it effective against insects that have developed resistance to other insecticides .

Comparación Con Compuestos Similares

Similar Compounds

Spinetoram: A second-generation spinosyn insecticide with enhanced potency and faster action.

Avermectins: Another class of macrocyclic lactone insecticides with a different mode of action.

Milbemycins: Similar to avermectins, used in both agricultural and veterinary applications

Uniqueness of Spinosad 10 microg/mL in Acetonitrile

This compound is unique due to its natural origin, broad-spectrum activity, and low environmental impact. It is effective against a wide range of insect pests while being relatively safe for non-target organisms, including beneficial insects, mammals, and birds. Its unique mode of action also reduces the likelihood of resistance development compared to other insecticides .

Actividad Biológica

Spinosad is a natural insecticide derived from the fermentation products of the actinomycete Saccharopolyspora spinosa. It primarily contains two active compounds, spinosyn A and spinosyn D, which exhibit potent neurotoxic effects on a wide range of insect pests, particularly lepidopterans and dipterans. This article focuses on the biological activity of Spinosad at a concentration of 10 µg/mL in acetonitrile, exploring its mechanisms of action, effects on various biological systems, and implications for pest management.

Spinosad acts as a neurotoxin by binding to nicotinic acetylcholine receptors (nAChRs) in insects. This binding leads to overstimulation of the nervous system, resulting in paralysis and death. Research indicates that low doses of spinosad can antagonize certain nAChR subtypes, leading to reduced cholinergic responses and potential neurodegenerative effects in exposed organisms .

Key Findings

- Neuronal Activity : Spinosad exposure alters neuronal activity by modulating nAChRs, causing increased sensitivity to acetylcholine (ACh) and enhancing responses at GABAergic synapses .

- Oxidative Stress : Treatment with spinosad induces oxidative stress, as evidenced by elevated levels of reactive oxygen species (ROS) and mitochondrial dysfunction in various insect tissues .

- Lysosomal Dysfunction : Chronic exposure leads to lysosomal enlargement and dysfunction, which correlates with mitochondrial damage and neurodegeneration .

Case Studies

-

Desert Locusts (Schistocerca gregaria) :

Time Post-Treatment Adult Mortality (%) Hopper Mortality (%) 24 hours 10.4 20.26 96 hours 71.5 66.75 -

Chironomus riparius Larvae :

- Exposure to environmentally relevant concentrations of spinosad revealed significant changes in protein expression levels related to stress responses. Proteins associated with cellular repair were downregulated at concentrations as low as 2 µg/L, indicating a dose-dependent response to spinosad exposure .

Biochemical Changes

- Antioxidative Response : Spinosad treatment has been shown to alter superoxide dismutase (SOD) activity in the midgut of treated organisms, with lower SOD activity correlating with higher concentrations of spinosad .

- Cellular Damage : Histological examinations reveal damage to cellular organelles such as mitochondria and endoplasmic reticulum (ER), leading to increased vacuolization and structural disruption within cells .

Comparative Toxicity

Spinosad exhibits selective toxicity against target pests while being relatively safe for beneficial insects. This selectivity is crucial for integrated pest management strategies.

| Insect Type | Toxicity Level |

|---|---|

| Lepidoptera | High |

| Diptera | High |

| Beneficial Insects | Low to Non-toxic |

Propiedades

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLRKDZMHNBDQS-SGSTVUCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H132N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

801.515°C | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

not soluble. | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death. | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

168316-95-8 | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.